molecular formula C10H10N2O3 B6249697 methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 29546-55-2

methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B6249697
CAS RN: 29546-55-2
M. Wt: 206.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (MMP2C) is a heterocyclic compound that belongs to the family of pyrrolo[3,2-b]pyridines. It is an important intermediate in the synthesis of many pharmaceuticals and has been studied extensively for its potential applications in the medical and scientific fields.

Scientific Research Applications

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been studied extensively for its potential applications in the medical and scientific fields. It has been used as a probe for the study of enzyme-catalyzed reactions and as a substrate for the identification of enzyme-inhibiting compounds. In addition, it has been used to study the structure and function of proteins, and to elucidate the mechanism of action of drugs. It has also been used to study the interaction of proteins with other molecules and the effects of environmental factors on protein structure and function.

Mechanism of Action

Target of Action

The primary target of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate inhibits this process, thereby preventing the activation of these pathways .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFR, the compound disrupts these pathways and their downstream effects .

Pharmacokinetics

The compound’s predicted properties include a density of 1313±006 g/cm3, a melting point of 263 - 2645 °C, and a boiling point of 3585±370 °C . Its pKa is predicted to be 12.33±0.40 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

The action of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by temperature, as its synthesis involves a reaction with R-substituted aldehyde at 50 °C . .

Advantages and Limitations for Lab Experiments

The use of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in laboratory experiments has several advantages. It is relatively stable, and it can be synthesized in a variety of ways. In addition, it is relatively inexpensive, and it can be used in a wide range of experiments. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in acidic or basic solutions. In addition, it can be difficult to control the concentration of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in a solution.

Future Directions

The use of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in laboratory experiments has great potential for the future. It could be used to study the structure and function of proteins, to elucidate the mechanism of action of drugs, and to study the interaction of proteins with other molecules. In addition, it could be used to study the effects of environmental factors on protein structure and function, and to study the effects of drugs on metabolic pathways. Finally, it could be used to develop new drugs and therapies for a variety of diseases.

Synthesis Methods

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can be synthesized in several ways. The most common method is the reaction of 5-methoxy-1H-pyrrolo[3,2-b]pyridine (MMP) with 2-chloroacetic acid in the presence of anhydrous potassium carbonate. This reaction produces methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as the major product, along with small amounts of byproducts. Alternatively, methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can be synthesized from 5-methoxy-1H-pyrrole-2-carboxylic acid (MPCA) and 2-chloroacetic acid in the presence of anhydrous potassium carbonate. This reaction results in the formation of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as the major product and small amounts of byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves the reaction of 2-methoxy-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid with methyl chloroformate in the presence of a base to form the desired product.", "Starting Materials": [ "2-methoxy-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid", "Methyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 2-methoxy-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid in a suitable solvent, add the base and stir for a few minutes.", "Slowly add methyl chloroformate to the reaction mixture while maintaining the temperature below a certain limit.", "Stir the reaction mixture for a few hours until the reaction is complete.", "Quench the reaction by adding water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

29546-55-2

Product Name

methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Molecular Formula

C10H10N2O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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